8-Hydroxywarfarin is a major metabolite of the anticoagulant drug warfarin (Coumadin). It is formed via the cytochrome P450 (CYP) mediated oxidation of warfarin, specifically by the CYP2C19 isoform. [, , , ] 8-Hydroxywarfarin is primarily used as a research tool to study the metabolism and disposition of warfarin in humans and other species. It serves as a valuable probe substrate for investigating the activity and specificity of various CYP enzymes, particularly CYP2C19. [, , , , ] Researchers utilize 8-hydroxywarfarin to explore the role of CYP2C19 genetic polymorphisms on warfarin metabolism and to gain a deeper understanding of drug-drug interactions involving warfarin. [, , ]
8-Hydroxywarfarin is classified as a hydroxy derivative of warfarin, which belongs to the class of anticoagulant medications known as vitamin K antagonists. It is produced through the hydroxylation of warfarin, typically via enzymatic pathways involving cytochrome P450 enzymes. The compound is primarily found in biological samples from patients undergoing warfarin therapy, where it serves as a metabolic product that can influence therapeutic outcomes and drug interactions .
The synthesis of 8-hydroxywarfarin can be achieved through various methods, with enzymatic hydroxylation being the most common approach. Specifically, cytochrome P450 enzymes catalyze the introduction of a hydroxyl group at the 8-position of the warfarin molecule. This process can be mimicked in vitro using recombinant cytochrome P450 enzymes or through chemical synthesis methods.
8-Hydroxywarfarin participates in various chemical reactions that are crucial for its metabolism and pharmacological activity:
The mechanism of action for 8-hydroxywarfarin involves its role as an active metabolite influencing coagulation pathways:
8-Hydroxywarfarin has several important applications in scientific research:
8-Hydroxywarfarin is formally identified by the IUPAC name 4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one. This systematic nomenclature precisely defines its benzopyranone core structure, the positions of hydroxyl and ketone functional groups, and the phenyl-acetonyl side chain at the 3-position. The core structure consists of a chromen-2-one scaffold with hydroxyl substituents at the 4- and 8-positions, while the 3-position bears the hydrophobic 3-oxo-1-phenylbutyl group responsible for its stereochemical complexity and biological interactions [4] [8].
The molecular formula C₁₉H₁₆O₅ (molecular weight: 324.33 g/mol) is consistently reported across chemical databases and research literature. Its structural representation can be succinctly encoded using the Simplified Molecular-Input Line-Entry System (SMILES). For the (R)-enantiomer, the canonical SMILES string is:[H][C@@](CC(C)=O)(C1=CC=CC=C1)C1=C(O)OC2=C(O)C=CC=C2C1=O
[4] [8]. This notation explicitly denotes the chiral center configuration (R) and the spatial arrangement of atoms, enabling computational chemistry applications and database searches. For comparative purposes, the (S)-enantiomer would share the same atomic connectivity but exhibit mirror-image stereochemistry at the C3' carbon of the side chain.
Table 1: Molecular Identifiers for 8-Hydroxywarfarin Enantiomers
Property | (R)-8-Hydroxywarfarin | (S)-8-Hydroxywarfarin |
---|---|---|
IUPAC Name | 4,8-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-chromen-2-one | 4,8-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-chromen-2-one |
CAS Registry Number | 63740-77-2 [6] | Not widely documented |
ChemSpider ID | 32815445 [3] | N/A |
ChEBI ID | 175133 [4] | N/A |
Canonical SMILES | [H]C@@(C1=CC=CC=C1)C1=C(O)OC2=C(O)C=CC=C2C1=O [4] [8] | Mirror image of R-form |
8-Hydroxywarfarin exists as a pair of enantiomers due to the presence of a single chiral center at the C3' position of the 3-phenylbutyl side chain. This stereogenic carbon bears a hydrogen atom, a phenyl group, a carbonyl-containing chain, and links to the coumarin nucleus, satisfying the four distinct substituents required for chirality [4] [8]. The (R)-enantiomer is the biologically relevant metabolite produced in vivo via the cytochrome P450-mediated oxidation of (R)-warfarin, primarily catalyzed by the enzyme CYP1A2 [2]. This metabolic pathway is enantiospecific, meaning the (S)-warfarin enantiomer is metabolized preferentially by different CYP enzymes (notably CYP2C9) at other positions on the coumarin scaffold [2].
The (S)-8-Hydroxywarfarin enantiomer, while chemically feasible, is less well-characterized in the scientific literature compared to its (R)-counterpart. No specific CAS registry number is widely documented for the pure (S)-form, and detailed studies on its isolation, properties, or biological activity are scarce. This asymmetry in research focus stems directly from its origin: (R)-warfarin is metabolized to (R)-8-hydroxywarfarin in humans undergoing warfarin therapy, making this enantiomer the relevant metabolite detected in plasma and studied for its pharmacological implications [2] [8]. The stereochemistry significantly influences molecular recognition phenomena, including binding to plasma proteins like albumin (though with lower affinity than the parent warfarin) and potential interactions with metabolizing enzymes like CYP2C9 [2] [6].
8-Hydroxywarfarin possesses a defined set of physical properties characteristic of phenolic coumarin derivatives. Its molecular weight is 324.33 g/mol, calculated from the empirical formula C₁₉H₁₆O₅ [3] [4] [10]. Experimental data reports a melting point range of 185–187 °C for the racemic mixture or unspecified enantiomeric form [10]. This relatively high melting point reflects the crystalline nature of the solid state, likely stabilized by intramolecular hydrogen bonding involving the phenolic hydroxyl groups (at C4 and C8) and the lactone carbonyl (C2), as well as π-π stacking interactions between the planar coumarin and phenyl rings.
A defining characteristic of 8-hydroxywarfarin is its poor aqueous solubility. Predicted and experimental data consistently classify it as sparingly soluble or practically insoluble in water. Computational models (ALOGPS) estimate water solubility at approximately 0.0514 mg/mL (≈ 0.16 mM) [8], while empirical observations note slight solubility in acetic acid, dimethyl sulfoxide (DMSO), and methanol under sonication [10]. This hydrophobicity arises from its large aromatic surface area and limited capacity for hydrogen bonding with water molecules beyond the two phenolic OH groups. Its logP (partition coefficient) value is predicted to be around 2.8–3.2, indicating a preference for organic phases over aqueous environments [4] [8]. To overcome this limitation for experimental studies, solubilizing agents like β-cyclodextrin have been employed. β-cyclodextrin forms inclusion complexes with warfarin analogs, significantly enhancing their apparent solubility in aqueous media through host-guest interactions within its hydrophobic cavity [9].
Table 2: Key Physicochemical Properties of 8-Hydroxywarfarin
Property | Value | Conditions/Notes | Source |
---|---|---|---|
Molecular Formula | C₁₉H₁₆O₅ | - | [3] [4] [10] |
Average Molecular Weight | 324.33 g/mol | - | [4] [8] [10] |
Monoisotopic Mass | 324.099774 Da | Exact mass | [3] [8] |
Melting Point | 185–187 °C | - | [10] |
Water Solubility | ~0.0514 mg/mL (predicted) | Slightly soluble in DMSO, MeOH, AcOH | [8] [10] |
logP (Octanol/Water) | 2.8–3.2 (predicted) | Indicates moderate hydrophobicity | [4] [8] |
pKa (Strongest Acidic) | ~5.34 - 7.74 (predicted) | Phenolic hydroxyl groups | [4] [8] |
Rotatable Bond Count | 4 | Influences conformational flexibility | [4] [8] |
Hydrogen Bond Donors | 2 (phenolic OH groups) | - | [4] [8] |
Hydrogen Bond Acceptors | 5 (carbonyl O, lactone O, phenolic O) | - | [4] [8] |
Polar Surface Area (PSA) | ~83.83 Ų | Indicator of potential membrane permeability | [4] [8] |
The stability of 8-hydroxywarfarin under physiological conditions (pH ~7.4, 37°C) is crucial for understanding its pharmacokinetic behavior. While explicit long-term stability studies in plasma or buffer are limited in the provided search results, its structural features provide insight. Like other hydroxycoumarins, 8-hydroxywarfarin possesses phenolic hydroxyl groups (pKa predicted ~5.34 for the most acidic proton [4] [8]) making it susceptible to pH-dependent changes in ionization state and solubility. The compound is expected to be relatively stable at neutral pH but may undergo degradation under strongly acidic or alkaline conditions, potentially involving hydrolysis of the lactone ring (though warfarin lactones are generally stable) or oxidation of the phenolic groups. The presence of the β-hydroxyketone moiety in the side chain (similar to the parent warfarin) suggests a potential for keto-enol tautomerism, which is a known characteristic of warfarin itself and could influence reactivity and binding [6] [8].
Protein binding likely plays a significant role in stabilizing 8-hydroxywarfarin in circulation. While specific binding constants for albumin are not detailed in the provided sources, it is established that hydroxywarfarin metabolites exhibit reduced plasma protein binding affinity compared to the parent warfarin molecule. Studies suggest hydroxywarfarins bind albumin with approximately 4-fold less affinity than racemic warfarin [2]. This implies a higher fraction of unbound (free) 8-hydroxywarfarin in plasma, potentially increasing its availability for further enzymatic reactions like glucuronidation or sulfation, or for renal/biliary excretion. The reduced protein binding may also make it more susceptible to chemical degradation processes in the aqueous plasma environment compared to the extensively protein-bound parent drug. The compound's inherent stability is sufficient for isolation, characterization, and use as a reference standard in analytical methods (e.g., HPLC-MS/MS) for warfarin metabolism studies [2] [6], indicating stability under typical laboratory handling and storage conditions (often recommended at 2–8 °C) [10]. However, susceptibility to photodegradation, common to coumarin derivatives, should be considered during handling and analysis.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: